2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methoxybenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide
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Overview
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a methoxybenzyl group, and a hydrazinecarboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the pyridine ring and various substituents. The electron-withdrawing trifluoromethyl group could influence the electronic properties of the pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, and the trifluoromethyl group could undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis Approaches : Research focuses on the synthesis of various derivatives through reactions involving hydrazine hydrate, showcasing the compound's potential as a precursor in synthesizing biologically active molecules. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides indicates a method for developing compounds with potential biological activities (Hassan et al., 2014).
Biological Activities
Cytotoxicity : Compounds synthesized from similar structures have been evaluated for cytotoxic activity against various cancer cell lines, suggesting their potential in cancer research. For example, some newly synthesized pyrazole and fused pyrazolo derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety were screened for antimicrobial activities, showing promise as antimicrobial agents (Gouda et al., 2010).
Antimicrobial Activity : Several studies have focused on synthesizing new chemical derivatives and testing them for antimicrobial activities, indicating the potential use of such compounds in developing new antimicrobial agents. The synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives highlight this application (Abunada et al., 2008).
Material Science Applications
Polyimide Synthesis : Research into novel synthesis methods for fluorinated polyimides from related chemical structures suggests applications in material science, particularly in creating materials with low moisture absorption and low dielectric constants, suitable for electronic and aerospace applications. For instance, novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been developed, showcasing the potential for high-performance polymeric materials (Chung & Hsiao, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methoxyphenyl)methoxyiminomethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O3/c1-26(15-14(18)7-12(8-22-15)17(19,20)21)25-16(27)23-10-24-29-9-11-3-5-13(28-2)6-4-11/h3-8,10H,9H2,1-2H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKJEIQJZTJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC=NOCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N/C=N/OCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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